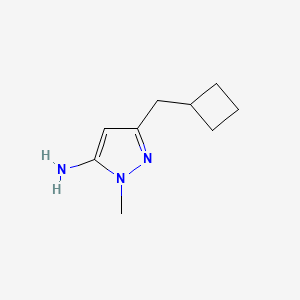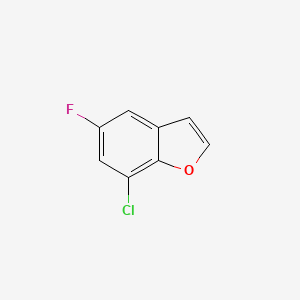
5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of multiple functional groups, including an amino group, a bromo group, a chloro group, and a methyl group. The unique arrangement of these groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Ring: The initial step involves the formation of the pyridinone ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a β-keto ester, with an amine under acidic or basic conditions.
Introduction of the Bromo Group: The bromo group can be introduced via bromination using reagents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through a halogenation reaction followed by alkylation. This can be achieved using reagents like thionyl chloride and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino, bromo, and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with substituted functional groups.
Scientific Research Applications
5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-one: Unique due to the specific arrangement of functional groups.
5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-thione: Similar structure but with a thione group instead of a ketone.
5-Amino-3-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,2-dihydropyridin-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10BrClN2O |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
5-amino-3-bromo-1-[(E)-3-chloro-2-methylprop-2-enyl]pyridin-2-one |
InChI |
InChI=1S/C9H10BrClN2O/c1-6(3-11)4-13-5-7(12)2-8(10)9(13)14/h2-3,5H,4,12H2,1H3/b6-3+ |
InChI Key |
DXRLKFPHLCAPNJ-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C(=C\Cl)/CN1C=C(C=C(C1=O)Br)N |
Canonical SMILES |
CC(=CCl)CN1C=C(C=C(C1=O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


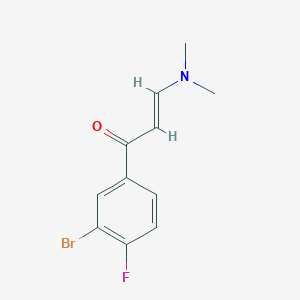
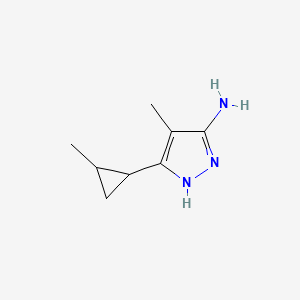
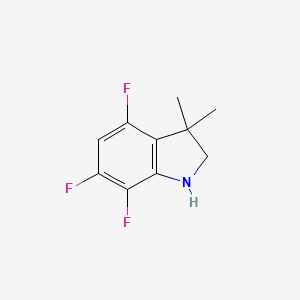
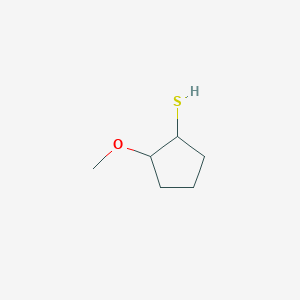
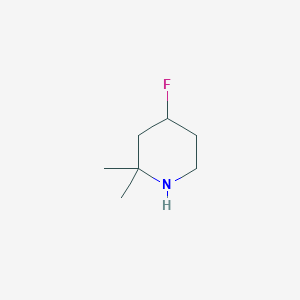
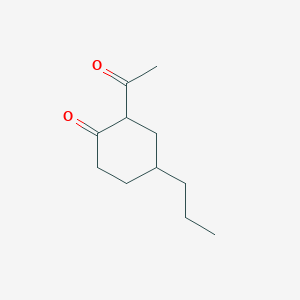
![4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
![2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline](/img/structure/B13074207.png)
![[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13074216.png)
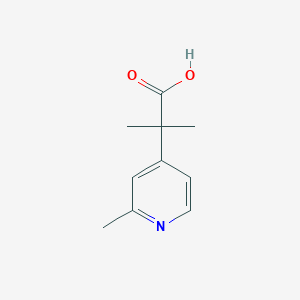
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
